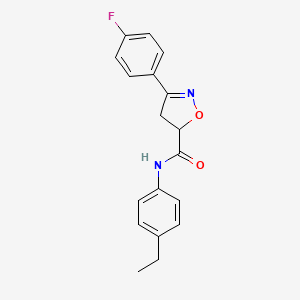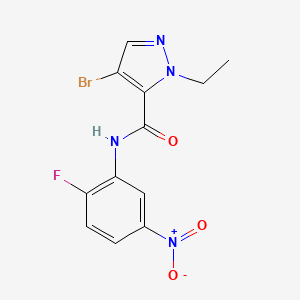
1-(1,3-benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Overview
Description
Starting Materials: Phenol and formaldehyde.
Reaction Conditions: The reaction is typically performed under basic conditions to form the phenoxymethyl group, which is then attached to the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions
-
Formation of Benzothiazole Ring:
Starting Materials: 2-aminothiophenol and a suitable aldehyde.
Reaction Conditions: The reaction is typically carried out in the presence of an acid catalyst under reflux conditions.
-
Formation of Pyrazole Ring:
Starting Materials: Hydrazine derivatives and 1,3-diketones.
Reaction Conditions: The reaction is usually conducted in ethanol or another suitable solvent at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(1,3-benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves binding to the active site or allosteric sites of the target protein.
Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:
1-(1,3-Benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(1,3-Benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-thiol: Similar structure but with a thiol group instead of an amine.
1-(1,3-Benzothiazol-2-yl)-3-(phenoxymethyl)-4-phenyl-1H-pyrazol-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness: The unique combination of the benzothiazole and pyrazole rings, along with the phenoxymethyl group, gives this compound distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(phenoxymethyl)-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c24-22-21(16-9-3-1-4-10-16)19(15-28-17-11-5-2-6-12-17)26-27(22)23-25-18-13-7-8-14-20(18)29-23/h1-14H,15,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMINSCUSVFMBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2COC3=CC=CC=C3)C4=NC5=CC=CC=C5S4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4550336.png)
![2-[(2-METHYLBENZYL)SULFANYL]-4,6-PYRIMIDINEDIOL](/img/structure/B4550341.png)
![7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4550346.png)

![N-[4-(acetylamino)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4550366.png)

![methyl 4-{5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4550371.png)
![2,2,3,3-tetrafluoropropyl 5-[(2,4-difluorophenyl)amino]-5-oxopentanoate](/img/structure/B4550376.png)


![N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B4550406.png)
![[1-(2-hydroxybenzyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B4550408.png)
![1-[3-(3-chlorophenoxy)propyl]piperidine](/img/structure/B4550415.png)
![METHYL 5-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE](/img/structure/B4550420.png)
